molecular formula C21H23N7O B1192657 7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

Cat. No. B1192657
M. Wt: 389.463
InChI Key: VFVLUXBYMUKJIJ-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS21360717 is a potent and selective FER Tyrosine Kinase Inhibitor with Antitumor Activity (IC50 (FER) = 0.49 nM). DS21360717 showed in vivo antitumor efficacy in a subcutaneous tumor model.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reaction Diversity : This compound is part of a group of chemicals that are synthesized using complex reactions. For example, it may be derived from reactions involving cyclohexanone, formic acid, and hydrazine hydrate, leading to various pyridazine derivatives with unique properties and potential applications (Fikry et al., 2015).

  • Development of Derivatives Incorporating Other Moieties : New derivatives incorporating coumarin moieties, which exhibit interesting biological activities, have been synthesized from similar pyridine and pyridazine compounds (Al-Omran et al., 2003).

  • Structural Confirmation via X-ray Crystallography : The structure of similar pyridazine derivatives has been confirmed through single crystal X-ray crystallography, a method crucial for understanding the molecular architecture and potential reactivity of these compounds (Hassan et al., 2013).

Biological and Pharmaceutical Applications

  • Potential Anticonvulsant Properties : Some derivatives have been identified as promising anticonvulsant agents. This suggests that similar compounds, like the one , could have neurological applications, pending further research (Divate & Dhongade-Desai, 2014).

  • Diuretic Activity : Related compounds have shown significant diuretic activity in mammals, indicating potential therapeutic applications in fluid regulation and related medical conditions (Yohe, 1978).

Research and Development

  • Microwave-Assisted Synthesis : The compound is part of a family of chemicals that can be synthesized using microwave-assisted methods, offering a faster, more efficient route to production (Divate & Dhongade-Desai, 2014).

  • Diverse Heterocyclic Systems : It is also associated with the synthesis of diverse heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials (Radwan et al., 2005).

properties

Molecular Formula

C21H23N7O

Molecular Weight

389.463

IUPAC Name

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

InChI

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1

InChI Key

VFVLUXBYMUKJIJ-DLBZAZTESA-N

SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS21360717;  DS-21360717;  DS 21360717; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
Reactant of Route 2
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
Reactant of Route 3
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
Reactant of Route 4
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
Reactant of Route 5
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
Reactant of Route 6
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

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